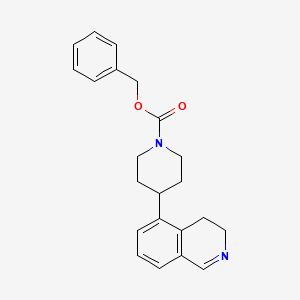
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzyl group, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydroisoquinoline with piperidine-1-carboxylate under basic conditions, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, dihydroisoquinolines, and benzyl derivatives, each with unique pharmacological activities .
Applications De Recherche Scientifique
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Mécanisme D'action
The mechanism of action of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinolin Derivatives: These compounds share the dihydroisoquinoline moiety and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds like piperidine-4-ol derivatives are structurally related and have been studied for their potential therapeutic effects.
Uniqueness
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CCR5 antagonist and its potential use in treating neurological disorders set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c25-22(26-16-17-5-2-1-3-6-17)24-13-10-18(11-14-24)20-8-4-7-19-15-23-12-9-21(19)20/h1-8,15,18H,9-14,16H2 |
Clé InChI |
WJBQEGRQZWJLCE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC3=C2CCN=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















